

# Orbifloxacin pharmacokinetics absorption distribution metabolism excretion

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Orbifloxacin

CAS No.: 113617-63-3

Cat. No.: S538191

[Get Quote](#)

## Key Pharmacokinetic Parameters by Species

The table below summarizes the core pharmacokinetic parameters of **orbifloxacin** across different animal species, which is essential for designing effective dosing regimens.

| Species          | Dose & Route         | Tmax (h) | Cmax (µg/mL) | Half-life (h) | Bioavailability (%) | Primary PK/PD Target    |
|------------------|----------------------|----------|--------------|---------------|---------------------|-------------------------|
| Dog [1]          | 2.5 mg/kg, IV & Oral | -        | -            | ~5.6          | ~100%               | AUC/MIC                 |
| Cat [2]          | Tablet, Oral         | -        | -            | ~5.5          | ~100% (tablet)      | -                       |
| Horse (Mare) [3] | 7.5 mg/kg, IG*       | 1.5      | 2.41         | 9.06          | -                   | -                       |
| Mouse [4]        | 2.5-80 mg/kg, IM     | 0.25     | -            | 1.36-2.24     | 98.2-109%           | AUC <sub>24h</sub> /MIC |
| Rabbit [2]       | -                    | -        | -            | -             | 46.5-52.5%          | -                       |

IG: Intra-gastric | IM: Intramuscular

## Experimental Protocols for Key Studies

Understanding the experimental methods is crucial for evaluating the data's reliability and applicability.

### Protocol: In Vivo PK/PD in a Murine Thigh Infection Model [4]

This study established the critical PK/PD efficacy targets for **orbifloxacin** against *Staphylococcus aureus*.

- **Animal Model:** Neutropenic murine thigh infection model.
- **Infection Organism:** *Staphylococcus aureus* (ATCC 29213 and ATCC 43300).
- **Dosing:** Mice were administered multiple **orbifloxacin** dosing regimens via intramuscular injection.
- **PK Sampling & Analysis:** Plasma concentration-time profiles were determined after IV and IM administration. Drug concentrations were measured using a validated method with a lower limit of quantification of 0.0005 mg/L.
- **PD Endpoint:** Bacterial counts in thigh tissue were measured 24 hours after infection.
- **PK/PD Modeling:** The relationship between the free drug AUC<sub>24h</sub>/MIC ratio and the change in bacterial density was analyzed using a sigmoid maximum effect (Emax) model to determine the exposure required for various levels of bacterial kill.

### Protocol: Microbiological Agar Assay for Pharmaceutical Quantification [5]

This bioassay provides an alternative to chromatographic methods for determining **orbifloxacin** potency in pharmaceutical preparations.

- **Test Organism:** *Staphylococcus aureus* ATCC 25923.
- **Culture Medium:** Grove-Randall's medium.
- **Assay Design:** Agar diffusion assay using a 3x3 parallel line design (three doses of standard and three doses of sample).
- **Procedure:**
  - A base layer of agar is poured into a Petri dish.
  - An inoculated medium layer is added on top.
  - Six stainless steel cylinders are placed on the agar and filled with alternated standard and sample solutions.
  - Plates are incubated aerobically at 35°C for 18 hours.
  - The diameters of the growth inhibition zones are measured.

- **Calculation & Validation:** Potency is calculated using statistical analysis (e.g., Hewitt equation, ANOVA). The method was validated for linearity, precision, accuracy, and robustness.

## Pharmacokinetic and Pharmacodynamic Relationships

The following diagram illustrates the workflow and key relationships established in the in vivo PK/PD study [4], which is central to defining rational dosing regimens.



Click to download full resolution via product page

Workflow of the *in vivo* PK/PD study linking **orbifloxacin** exposure to antibacterial effect [4]

- **Rapid Absorption and High Bioavailability:** **Orbifloxacin** is rapidly absorbed from the gastrointestinal tract in dogs and cats, with absolute bioavailability approaching 100% [2] [1]. Intramuscular absorption in mice is also rapid (T<sub>max</sub> ~0.25 h) with nearly complete bioavailability [4].
- **Extensive Tissue Distribution:** As typical of fluoroquinolones, **orbifloxacin** demonstrates a large volume of distribution and penetrates widely into tissues and body fluids [4] [1]. Studies in dogs show high concentrations in the prostate, kidneys, liver, bile, lungs, lymph nodes, and skin [1]. Distribution into body fluids like synovial fluid, peritoneal fluid, and endometrium has also been confirmed in mares [3].
- **Metabolism and Excretion:** **Orbifloxacin** is primarily excreted unchanged by the kidneys. In dogs with normal renal function, approximately **40% of an oral dose is excreted unchanged in the urine** within 24 hours, which supports its use for urinary tract infections [1]. The role of metabolism is less prominent.

## Critical Physicochemical and Safety Considerations

- **Solubility and Polymorphism:** **Orbifloxacin** exists in different solid-state forms (polymorphs), specifically a hemihydrate and an anhydrous form [6]. These forms can exhibit significantly different aqueous solubilities, which can impact dissolution and potentially affect bioavailability. This underscores the importance of solid-form control in drug product development [6].
- **Safety and Contraindications:** Like other quinolones, **orbifloxacin** is contraindicated in immature animals due to the risk of **arthropathy in weight-bearing joints** [1] [7]. It should be used with caution in animals with known or suspected CNS disorders, as quinolones can rarely cause CNS stimulation [1].

**Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. Orbax (Orbifloxacin) Oral Suspension for Animal Use [drugs.com]

2. Orbifloxacin - an overview [sciencedirect.com]
3. Pharmacokinetics of orbifloxacin and its concentration in ... [pmc.ncbi.nlm.nih.gov]
4. In vivo pharmacokinetic and pharmacodynamic profiles of ... [bmcvetres.biomedcentral.com]
5. Development and Validation of a Microbiological Agar ... [mdpi.com]
6. Structure, Solubility and Stability of Orbifloxacin Crystal ... [pmc.ncbi.nlm.nih.gov]
7. Orbifloxacin - an overview [sciencedirect.com]

To cite this document: Smolecule. [Orbifloxacin pharmacokinetics absorption distribution metabolism excretion]. Smolecule, [2026]. [Online PDF]. Available at:  
[<https://www.smolecule.com/products/b538191#orbifloxacin-pharmacokinetics-absorption-distribution-metabolism-excretion>]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)